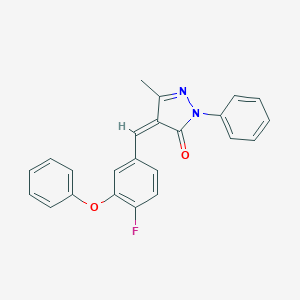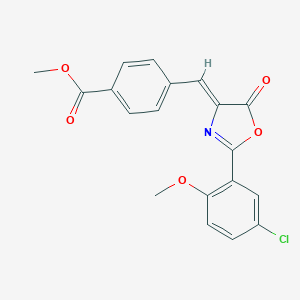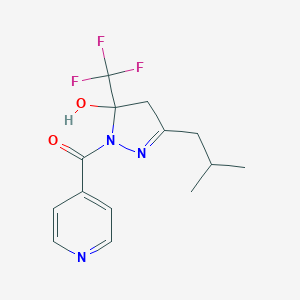![molecular formula C20H26N4O3 B299261 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B299261.png)
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitors, and it is used to treat type 2 diabetes mellitus. The purpose of
Mecanismo De Acción
The mechanism of action of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the inhibition of DPP-4. DPP-4 is an enzyme that degrades incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide include improved glycemic control, increased insulin secretion, and reduced glucagon secretion. This compound also has a positive effect on lipid metabolism, leading to a reduction in triglycerides and LDL cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide in lab experiments include its specificity for DPP-4 inhibition, its ability to improve glycemic control, and its positive effect on lipid metabolism. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its long-term effects.
Direcciones Futuras
There are several future directions for the study of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide. These include:
1. Further studies to determine the long-term effects of this compound on glycemic control and lipid metabolism.
2. The development of more potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
3. The investigation of the potential therapeutic applications of this compound in other metabolic diseases, such as obesity and metabolic syndrome.
4. The study of the effects of this compound on other physiological processes, such as inflammation and oxidative stress.
Conclusion:
In conclusion, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus. While this compound has several advantages in lab experiments, further studies are needed to determine its long-term effects and potential toxicity. There are also several future directions for the study of this compound, including the development of more potent and selective DPP-4 inhibitors and the investigation of its potential therapeutic applications in other metabolic diseases.
Métodos De Síntesis
The synthesis of 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide involves the reaction of two compounds, namely, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxaldehyde and N-(3-methoxypropyl)-3-oxopropanamide. The reaction is catalyzed by hydrazine hydrate, which results in the formation of the final product.
Aplicaciones Científicas De Investigación
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. This compound acts as a DPP-4 inhibitor, which means that it prevents the degradation of incretin hormones. Incretin hormones are responsible for stimulating insulin secretion and reducing glucagon secretion. By inhibiting DPP-4, 3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide increases the levels of incretin hormones, leading to better glycemic control in patients with type 2 diabetes mellitus.
Propiedades
Nombre del producto |
3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide |
|---|---|
Fórmula molecular |
C20H26N4O3 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N//'-[(Z)-(2,5-dimethyl-1-phenylpyrrol-3-yl)methylideneamino]-N-(3-methoxypropyl)propanediamide |
InChI |
InChI=1S/C20H26N4O3/c1-15-12-17(16(2)24(15)18-8-5-4-6-9-18)14-22-23-20(26)13-19(25)21-10-7-11-27-3/h4-6,8-9,12,14H,7,10-11,13H2,1-3H3,(H,21,25)(H,23,26)/b22-14- |
Clave InChI |
FOTWFBRSTUSZBR-HMAPJEAMSA-N |
SMILES isomérico |
CC1=CC(=C(N1C2=CC=CC=C2)C)/C=N\NC(=O)CC(=O)NCCCOC |
SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
SMILES canónico |
CC1=CC(=C(N1C2=CC=CC=C2)C)C=NNC(=O)CC(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(allyloxy)benzylidene]-2-(5-chloro-2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B299182.png)


![2-(5-chloro-2-methoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B299187.png)
![3-(4-bromophenyl)-1-[(4-methoxyphenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B299188.png)

![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B299190.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B299191.png)
![(5Z)-2-anilino-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B299194.png)
![4-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B299195.png)
![5-({5-[(4-Chlorophenyl)sulfanyl]-2-furyl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B299196.png)
![2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B299198.png)